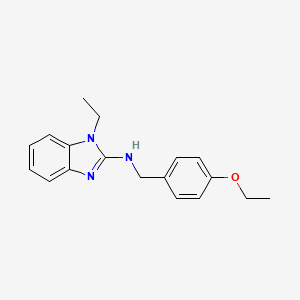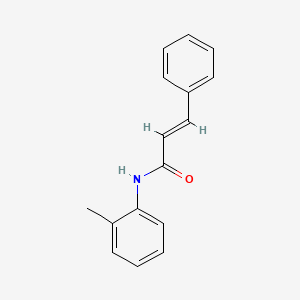![molecular formula C12H14F3N3OS B5858364 N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in signal transduction pathways.
Mechanism of Action
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea works by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in signal transduction pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the STAT pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting JAK2, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea is its selectivity for JAK2. This selectivity allows for the inhibition of JAK2 without affecting other kinases, reducing the risk of off-target effects. Additionally, this compound has been shown to be effective at low concentrations, making it a useful tool for studying JAK2 signaling pathways.
One of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, this compound has been shown to have limited stability in aqueous solutions, which can make it difficult to store and use over time.
Future Directions
There are a number of future directions for the study of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea. One potential area of research is the development of more potent and selective JAK2 inhibitors based on the structure of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on downstream signaling pathways. Finally, there is a need for more research on the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders.
Synthesis Methods
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(4-morpholinyl)benzoic acid. The resulting compound is then reacted with 2-(trifluoromethyl)phenyl isothiocyanate to form this compound.
Scientific Research Applications
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
properties
IUPAC Name |
1-morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c13-12(14,15)9-3-1-2-4-10(9)16-11(20)17-18-5-7-19-8-6-18/h1-4H,5-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCYDFYUATPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
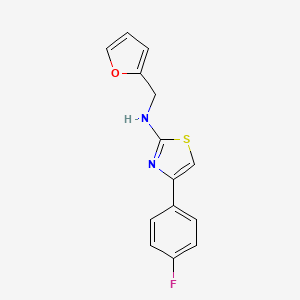
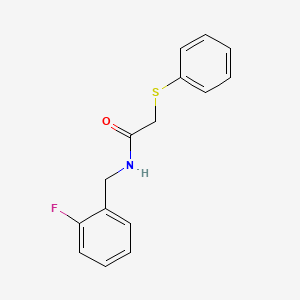
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)
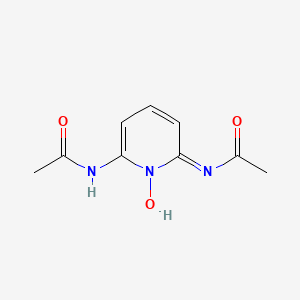
![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
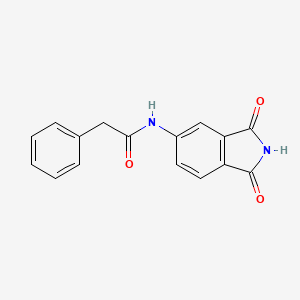
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)
